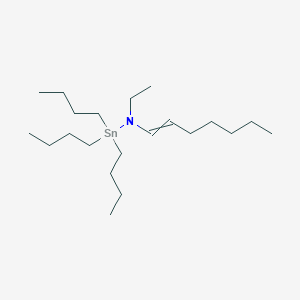
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features a tin atom bonded to three butyl groups, an ethyl group, and a hept-1-en-1-yl group. Organotin compounds are widely used in various industrial applications, including as stabilizers in PVC, biocides, and catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine typically involves the reaction of tributyltin chloride with N-ethyl-N-(hept-1-en-1-yl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chloride ion with the amine group. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous toluene or another non-polar solvent
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Distillation or recrystallization to obtain high-purity product
Quality Control: Analytical techniques such as NMR and GC-MS to ensure product consistency
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The butyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Lithium aluminum hydride or other reducing agents
Substitution: Grignard reagents or organolithium compounds
Major Products
Oxidation: Organotin oxides
Reduction: Lower oxidation state organotin compounds
Substitution: Various substituted organotin compounds
Scientific Research Applications
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized as a stabilizer in PVC production and as a biocide in marine paints to prevent biofouling.
Mechanism of Action
The mechanism of action of 1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine involves its interaction with biological molecules. The tin atom can coordinate with various ligands, forming stable complexes. These complexes can disrupt biological processes, leading to antimicrobial and antifungal effects. The compound can also act as a catalyst by facilitating the formation of reactive intermediates in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Tributyl-N-ethyl-N-(non-1-en-1-yl)stannanamine
- 1,1,1-Tributyl-N-ethyl-N-(dec-1-en-1-yl)stannanamine
Uniqueness
1,1,1-Tributyl-N-ethyl-N-(hept-1-en-1-yl)stannanamine is unique due to its specific combination of butyl, ethyl, and hept-1-en-1-yl groups. This unique structure imparts distinct chemical and biological properties, making it suitable for specialized applications in catalysis, biocides, and drug delivery systems.
Properties
CAS No. |
61385-68-0 |
|---|---|
Molecular Formula |
C21H45NSn |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-ethyl-N-tributylstannylhept-1-en-1-amine |
InChI |
InChI=1S/C9H18N.3C4H9.Sn/c1-3-5-6-7-8-9-10-4-2;3*1-3-4-2;/h8-9H,3-7H2,1-2H3;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
HVLVHNKEXDGLQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CN(CC)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
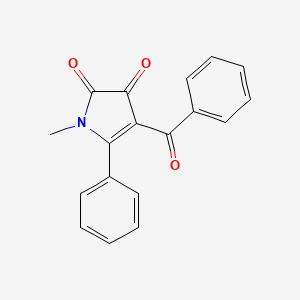
![2-{3-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]benzene-1-sulfonyl}ethane-1-sulfonic acid](/img/structure/B14586084.png)
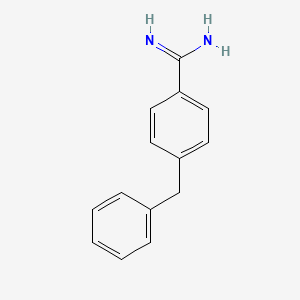
![Methyl 4-chloro-3,5-bis[(2-oxopropyl)amino]benzoate](/img/structure/B14586103.png)
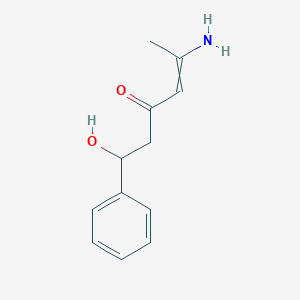
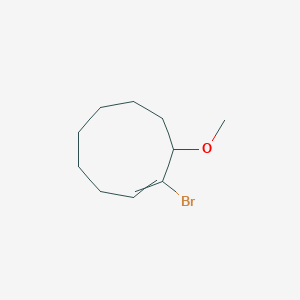
![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)
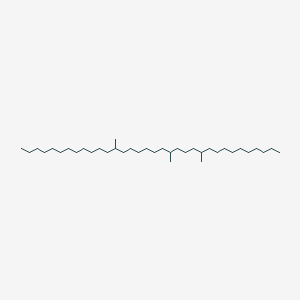
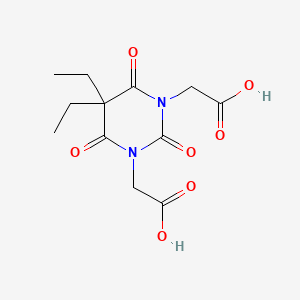
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)
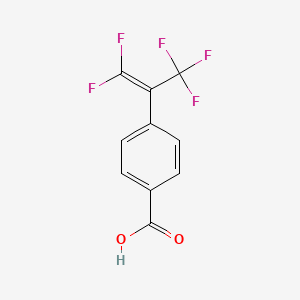
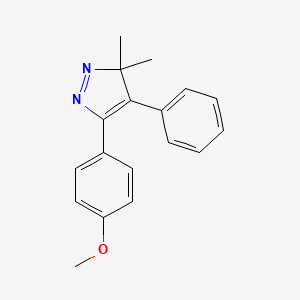
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
